![molecular formula C18H15FN4O3 B15140409 ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Janus kinase 3 inhibitor (JAK 3i) is a selective inhibitor of Janus kinase 3, a member of the Janus kinase family of non-receptor tyrosine kinases. These inhibitors are primarily used in the treatment of autoimmune diseases and certain types of cancer. JAK 3i works by interfering with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JAK 3i typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a pyrimidine core, which is functionalized with various substituents to achieve the desired inhibitory activity. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of JAK 3i involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for better control over reaction parameters and to minimize the formation of by-products. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
JAK 3i undergoes various chemical reactions, including:
Reduction: Typically involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the JAK 3i molecule. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
JAK 3i has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the JAK-STAT signaling pathway and its role in various biochemical processes.
Biology: Helps in understanding the mechanisms of immune cell development and function.
Medicine: Used in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis, as well as certain types of cancer.
Industry: Employed in the development of new therapeutic agents and in drug discovery programs
Mécanisme D'action
JAK 3i works by inhibiting the action of Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway. This pathway is essential for the transmission of signals from cytokine receptors to the nucleus, where they modulate gene transcription. By blocking JAK 3, the inhibitor prevents the phosphorylation and dimerization of STAT proteins, thereby reducing the expression of genes involved in immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: A JAK1/3 inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1/2 inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis
Uniqueness
JAK 3i is unique in its high selectivity for Janus kinase 3, which makes it particularly effective in targeting immune cells without affecting other cell types. This selectivity reduces the risk of side effects and improves the therapeutic index compared to other JAK inhibitors .
Propriétés
Formule moléculaire |
C18H15FN4O3 |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
ethyl 4-[2-fluoro-5-(prop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22) |
Clé InChI |
KNLROUBMVYVLGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=NC=NC(=C12)C3=C(C=CC(=C3)NC(=O)C=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



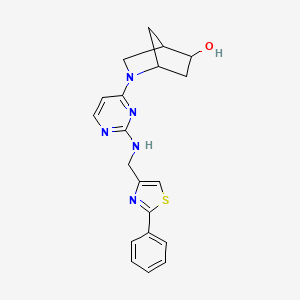
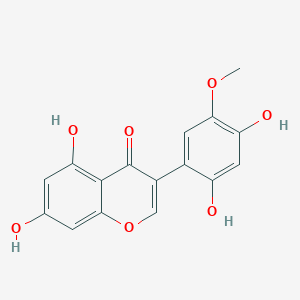


![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
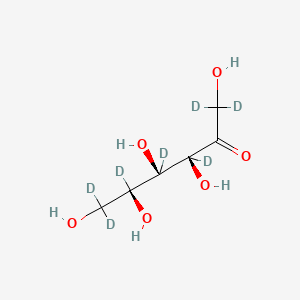
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
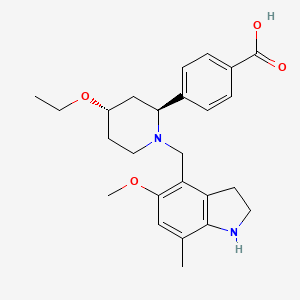
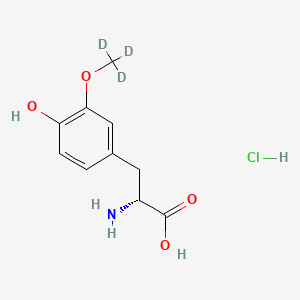
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
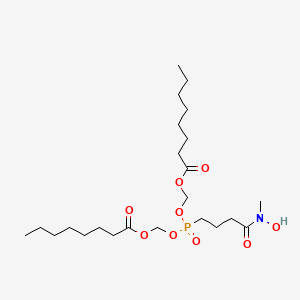
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)

